(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyrimidine ring. Triazoles can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Scientific Research Applications
Synthesis and Characterization: The compound was synthesized in 90% yield and crystallized using a slow evaporation technique. Its structural characterization included scanning electron microscopy, infrared spectroscopy, nuclear magnetic resonance (NMR), Raman microspectroscopy, UV-Vis absorption spectroscopy, and single crystal X-ray diffraction (XRD) .
Nonlinear Susceptibility (χ(3)): The χ(3) value for the chalcone crystal is 369.294 × 10^(-22) m^2 V^(-2), which is higher than similar molecules. This indicates its potential for nonlinear optical applications .
Photochromic Materials
While not explicitly studied for photochromism, the compound’s structure suggests it could be explored for photoactive applications. Photochromic materials are used in separations, sensors, drug delivery, data storage, and molecular switches .
Mechanism of Action
Target of action
Indole derivatives and 1,2,4-triazolo-thiadiazine derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives involves interactions with their target receptors
Biochemical pathways
Indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can affect various biochemical pathways
Pharmacokinetics
The ADME properties of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can vary widely
Result of action
The molecular and cellular effects of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action environment
The action, efficacy, and stability of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can be influenced by various environmental factors
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O2/c1-33-15-5-2-4-14(12-15)31-21-19(27-28-31)20(25-13-26-21)29-8-10-30(11-9-29)22(32)18-16(23)6-3-7-17(18)24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWQDHFBYZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.